molecular formula C17H16N2O3 B13063916 2-Cyano-3-[1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid

2-Cyano-3-[1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid

Cat. No.: B13063916
M. Wt: 296.32 g/mol
InChI Key: KFRCAZRAVDUSFX-NTEUORMPSA-N
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Description

2-Cyano-3-[1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid is an organic compound with a complex structure that includes a cyano group, a methoxyphenyl group, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-[1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid typically involves multi-step organic reactions. One common method involves the condensation of a suitable aldehyde with a cyanoacetic acid derivative under basic conditions, followed by cyclization and functional group modifications to introduce the methoxyphenyl and pyrrole moieties .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-[1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines .

Scientific Research Applications

2-Cyano-3-[1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyano-3-[1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The methoxyphenyl and pyrrole moieties may contribute to the compound’s binding affinity and specificity for certain enzymes or receptors .

Properties

Molecular Formula

C17H16N2O3

Molecular Weight

296.32 g/mol

IUPAC Name

(E)-2-cyano-3-[1-(2-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid

InChI

InChI=1S/C17H16N2O3/c1-11-8-13(9-14(10-18)17(20)21)12(2)19(11)15-6-4-5-7-16(15)22-3/h4-9H,1-3H3,(H,20,21)/b14-9+

InChI Key

KFRCAZRAVDUSFX-NTEUORMPSA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC=CC=C2OC)C)/C=C(\C#N)/C(=O)O

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC=C2OC)C)C=C(C#N)C(=O)O

Origin of Product

United States

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